molecular formula C8H16O3 B2738880 Ethyl 3-hydroxy-2,3-dimethylbutanoate CAS No. 34849-39-3

Ethyl 3-hydroxy-2,3-dimethylbutanoate

Cat. No.: B2738880
CAS No.: 34849-39-3
M. Wt: 160.213
InChI Key: NXASSQYFJWHKMN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,3-dimethylbutanoate is an organic compound belonging to the class of esters. It is a colorless, clear liquid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. This compound is known for its unique structural features, which include a hydroxyl group and two methyl groups attached to the butanoate backbone.

Scientific Research Applications

Ethyl 3-hydroxy-2,3-dimethylbutanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate typically involves the reaction of 2,3-dimethylbutyraldehyde with ethanol in the presence of a boric acid catalyst to form 3-hydroxy-2,3-dimethylbutanol. This intermediate is then esterified with an acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,3-dimethylbutanoate or 3-carboxy-2,3-dimethylbutanoate.

    Reduction: Formation of 3-hydroxy-2,3-dimethylbutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,3-dimethylbutanoate can be compared with similar compounds such as:

    Ethyl 3-hydroxy-2,2-dimethylbutanoate: Similar structure but with different substitution patterns on the butanoate backbone.

    Ethyl 3-hydroxybutanoate: Lacks the additional methyl groups, resulting in different chemical and physical properties

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-hydroxy-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASSQYFJWHKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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